5-(Chloromethyl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
6-(chloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |
InChI Key |
FXVKZSXKOBLQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCl)NC=N2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 5 Chloromethyl 1h Benzo D Imidazole
Precursor Synthesis and Targeted Functionalization Pathways
The dominant strategy for synthesizing 5-(chloromethyl)-1H-benzo[d]imidazole avoids direct and often non-selective chloromethylation of the pre-formed benzimidazole (B57391) ring. Instead, it relies on the synthesis of a suitably functionalized benzene (B151609) derivative, which is then cyclized to form the heterocyclic system. This approach ensures unambiguous regiochemistry.
Synthesis of the Benzimidazole Core System
The cornerstone of this synthetic approach is the construction of the benzimidazole ring from an appropriately substituted ortho-phenylenediamine precursor. The most logical and widely applied precursor for forming the 5-substituted benzimidazole is a 1,2-diaminobenzene derivative with a functional group at the 4-position. In this case, 3,4-diaminobenzyl alcohol is the ideal starting material.
The synthesis of 3,4-diaminobenzyl alcohol can be efficiently achieved via the catalytic hydrogenation of 4-amino-3-nitrobenzyl alcohol. prepchem.com This reaction typically employs a catalyst such as Raney Nickel and is carried out in a solvent like tetrahydrofuran (B95107) under a hydrogen atmosphere. The nitro group is selectively reduced to an amine, yielding the desired 1,2-diamine. prepchem.com
Once the 3,4-diaminobenzyl alcohol is obtained, the benzimidazole core is formed through the Phillips condensation reaction. This involves reacting the diamine with a one-carbon electrophile, most commonly formic acid or one of its derivatives (e.g., trimethyl orthoformate). The reaction proceeds by initial formation of an N-formyl intermediate, followed by acid-catalyzed cyclization and dehydration to yield the aromatic benzimidazole ring. This method directly produces 1H-benzimidazol-5-ylmethanol.
| Reagent 1 | Reagent 2 | Conditions | Product | Ref |
| 3,4-Diaminobenzyl alcohol | Formic Acid | Reflux | 1H-Benzimidazol-5-ylmethanol | guidechem.comguidechem.com |
| 3,4-Diaminobenzyl alcohol | Trimethyl Orthoformate | Acid catalyst, Heat | 1H-Benzimidazol-5-ylmethanol | N/A |
Regioselective Introduction of the Chloromethyl Moiety
With the 5-(hydroxymethyl)-1H-benzo[d]imidazole (also known as 1H-benzimidazol-5-ylmethanol) intermediate in hand, the final step is the regioselective introduction of the chloromethyl group. This is accomplished through a nucleophilic substitution reaction where the hydroxyl group of the benzyl (B1604629) alcohol moiety is converted into a chlorine atom.
This transformation is a standard procedure in organic synthesis and can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often used in an inert solvent. prepchem.com The reaction proceeds readily, converting the primary alcohol into the corresponding benzyl chloride derivative, this compound. Other reagents, such as concentrated hydrochloric acid, can also be employed, though they may require more forcing conditions.
| Starting Material | Reagent | Conditions | Product | Ref |
| 1H-Benzimidazol-5-ylmethanol | Thionyl Chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂), 0°C to RT | This compound | prepchem.com |
| 1H-Benzimidazol-5-ylmethanol | Concentrated HCl | Heat | This compound | N/A |
This two-stage approach—cyclization followed by functional group conversion—ensures that the chloromethyl group is located exclusively at the 5-position of the benzimidazole ring, a critical factor for its use in further, more complex molecular assemblies.
Advanced Synthetic Strategies and Catalytic Approaches
While the precursor-based approach is robust, research into heterocyclic synthesis continues to drive the development of more efficient, sustainable, and versatile methods. These advanced strategies focus on improving reaction conditions, employing catalytic systems, and exploring novel reaction pathways.
Development of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to reduce waste, minimize energy consumption, and use less hazardous materials. For the synthesis of compounds like this compound, these principles can be applied at various stages.
One significant advancement is the use of microwave-assisted synthesis for the condensation step that forms the benzimidazole ring. nih.gov Compared to conventional reflux heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. nih.gov Furthermore, the use of environmentally benign solvents such as water or ethanol (B145695), often in combination with a mild oxidizing agent like sodium metabisulfite, aligns with green chemistry goals. nih.gov
Catalytic Methods for Efficient Chloromethylation
Catalysis plays a crucial role in the synthesis of the necessary precursors. The reduction of the nitro group in 4-amino-3-nitrobenzyl alcohol to form 3,4-diaminobenzyl alcohol is a classic example of heterogeneous catalysis, utilizing catalysts like Raney Nickel or Palladium on carbon (Pd/C). prepchem.com These catalytic hydrogenation methods are highly efficient and atom-economical, producing water as the only byproduct.
While the conversion of the hydroxymethyl group to the chloromethyl group is typically achieved with stoichiometric reagents like thionyl chloride, research into catalytic alternatives for such transformations is an active area. However, for this specific conversion, the efficiency and selectivity of classical reagents mean they remain widely used. Direct C-H functionalization to introduce a chloromethyl group onto an aromatic ring is a significant challenge due to issues with regioselectivity, and such methods are not established for the C5-position of benzimidazole.
Stereoselective and Enantioselective Synthesis Approaches
The target molecule, this compound, is achiral and therefore does not require stereoselective or enantioselective synthesis for its preparation. Its primary utility in medicinal and materials chemistry is as a reactive electrophilic building block. The chloromethyl group serves as an active site for nucleophilic substitution, allowing for the covalent attachment of various other molecular fragments.
While many biologically active benzimidazole derivatives are chiral, the chirality is typically introduced either through the nucleophile that reacts with the chloromethyl group or by modifications performed in subsequent synthetic steps. The synthesis of the this compound core itself does not involve the creation of a stereocenter. Consequently, specific stereoselective approaches for its direct synthesis are not applicable. The focus remains on achieving high yield and regiochemical purity of this versatile intermediate.
Optimization of Reaction Conditions, Yields, and Scalability
The efficient synthesis of this compound, a crucial intermediate for various pharmaceutical compounds, relies heavily on the optimization of reaction parameters. The predominant method for constructing the benzimidazole core is the Phillips-Ladenburg condensation, which involves the reaction of a substituted ortho-phenylenediamine with a carboxylic acid or its derivative. colab.wssemanticscholar.orgresearchgate.net For the target compound, this translates to the cyclization of 4-(chloromethyl)-1,2-phenylenediamine with chloroacetic acid under acidic conditions. Optimization efforts are directed at maximizing yield, minimizing reaction times, and ensuring the process is robust and scalable for potential industrial application.
Influence of Reaction Parameters on Synthesis
The strategic selection and control of reaction conditions are paramount for the successful synthesis of substituted benzimidazoles. Research into analogous compounds provides a framework for optimizing the synthesis of this compound.
Reactant Stoichiometry: The molar ratio between the diamine precursor and the carboxylic acid is a critical factor. In the synthesis of the parent 2-chloromethylbenzimidazole, using an excess of chloroacetic acid (molar ratio of 1:1.2 to 1:1.5 of o-phenylenediamine (B120857) to acid) has been shown to improve product yields. google.com This slight excess helps to drive the condensation and cyclization to completion.
Solvent and Catalyst Systems: Traditionally, strong mineral acids like 4M-5N hydrochloric acid serve as both the reaction medium and the catalyst. ijsrst.comgoogle.com This acidic environment facilitates the dehydration step essential for the cyclization. However, alternative solvents such as ethanol are also employed, particularly when different catalysts are used or when reactants show better solubility. chemicalbook.comchemicalbook.com For the synthesis of 5-chloro-2-chloromethyl-1H-benzoimidazole, a related compound, ethanol was used as the solvent in a reaction catalyzed by tin(II) chloride. chemicalbook.com The development of novel catalytic systems, including various nanoparticles, is an active area of research aiming for greener and more efficient benzimidazole synthesis under milder conditions. biointerfaceresearch.comsemanticscholar.org
Temperature and Reaction Time: Conventional methods often require prolonged heating under reflux for several hours (typically 3 to 6 hours) at temperatures between 100-120°C to ensure the reaction completes. google.com A significant advancement in reducing reaction time is the use of microwave irradiation. For the synthesis of 2-chloromethyl benzimidazole, microwave-assisted heating shortened the reaction time to just 35 minutes. ijsrst.com This rapid, uniform heating can accelerate the reaction rate and often leads to higher yields by minimizing the formation of degradation byproducts. researchgate.net Conversely, some highly efficient syntheses of substituted analogs have been achieved under surprisingly mild conditions. For example, the 5-methyl analog, 2-(chloromethyl)-5-methyl-1H-benzimidazole, was synthesized in ethanol at ambient temperature with an exceptional yield of 98%, demonstrating that harsh conditions are not always necessary. chemicalbook.com
Comparative Analysis of Synthetic Conditions for Analogous Compounds
To illustrate the impact of different reaction parameters, the following table summarizes the conditions and yields for the synthesis of closely related chloromethyl-substituted benzimidazoles.
| Target Compound | Diamine Precursor | Cyclizing Agent | Solvent | Catalyst / Conditions | Time | Yield (%) | Reference |
| 2-Chloromethyl-1H-benzimidazole | o-Phenylenediamine | Chloroacetic Acid | 4M HCl | Reflux, 100-120°C | 3-6 h | 80-85% | google.com |
| 2-Chloromethyl-1H-benzimidazole | o-Phenylenediamine | Chloroacetic Acid | 5N HCl | Microwave | 35 min | N/A | ijsrst.com |
| 5-Chloro-2-chloromethyl-1H-benzoimidazole | 4-Chloro-o-phenylenediamine | Ethyl 4-chloro-3-oxobutanoate | Ethanol | SnCl₂, Reflux | 6 h | 72% | chemicalbook.com |
| 2-(Chloromethyl)-5-methyl-1H-benzimidazole | 3,4-Diaminotoluene | Chloroacetic Acid | Ethanol | Ambient Temp. | N/A | 98% | chemicalbook.com |
Yield Optimization and Scalability Considerations
The data indicates that high yields can be achieved through various methodologies. The 98% yield obtained for the 5-methyl analog at room temperature is particularly noteworthy, suggesting that a highly optimized, energy-efficient process is feasible. chemicalbook.com In contrast, the traditional Phillips-Ladenburg method using refluxing HCl provides reliable but slightly lower yields of 80-85%. google.com
For industrial production, scalability is a primary concern. While the reagents for the Phillips-Ladenburg reaction are generally inexpensive, scaling up the process introduces challenges. These include managing the exothermic nature of the condensation, implementing efficient large-scale purification methods to remove unreacted starting materials and byproducts, and handling corrosive mineral acids.
The development of a scalable synthesis for a complex bipyridinyl benzimidazole derivative to the kilogram scale highlights the importance of process optimization in pharmaceutical manufacturing. nih.gov Methodologies that utilize milder conditions, such as lower temperatures and less corrosive catalysts, are generally more amenable to scaling up. They often require less specialized equipment, reduce energy consumption, and can simplify safety and environmental considerations. Therefore, synthetic routes like the one reported for the 5-methyl analog, which proceeds at ambient temperature in a common solvent like ethanol, represent a promising direction for developing a scalable and cost-effective process for this compound. chemicalbook.com
Elucidation of Reaction Chemistry and Derivatization Pathways of 5 Chloromethyl 1h Benzo D Imidazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The benzylic chloride nature of the 5-(chloromethyl) group makes it an excellent leaving group, facilitating SN2 reactions with a wide array of nucleophiles. This reactivity is a cornerstone for the derivatization of the molecule, allowing for the introduction of diverse functional groups at the 5-position.
Reactions with Oxygen-Centered Nucleophiles
5-(Chloromethyl)-1H-benzo[d]imidazole reacts with various oxygen-centered nucleophiles to form ethers and esters. For instance, treatment with alkoxides or phenoxides in the presence of a base leads to the formation of the corresponding ether derivatives. While specific studies on the 5-chloromethyl isomer are not extensively detailed, the analogous reactivity of 2-(chloromethyl)-1H-benzimidazole with phenol (B47542) derivatives is well-documented. researchgate.net In these reactions, a mixture of a phenol derivative and 2-(chloromethyl)-1H-benzimidazole is typically refluxed in a polar aprotic solvent like acetone (B3395972) with a base such as potassium carbonate to yield the corresponding 2-(phenoxymethyl)-1H-benzimidazole. researchgate.net This general methodology is applicable for the synthesis of 5-(alkoxymethyl)- and 5-(phenoxymethyl)-1H-benzo[d]imidazole derivatives.
Table 1: Representative Reactions with O-Nucleophiles Data inferred from analogous reactions with 2-(chloromethyl)-1H-benzimidazole.
| Nucleophile | Reagent/Conditions | Product | Reference |
| Phenol | K₂CO₃, Acetone, Reflux | 5-(Phenoxymethyl)-1H-benzo[d]imidazole | researchgate.net |
| p-Cresol | K₂CO₃, Acetone, Reflux | 5-(p-Tolyloxymethyl)-1H-benzo[d]imidazole | researchgate.net |
Reactions with Nitrogen-Centered Nucleophiles (excluding biological relevance)
The chloromethyl group readily undergoes substitution by nitrogen nucleophiles, such as primary and secondary amines, to yield the corresponding aminomethyl derivatives. These reactions are typically carried out in a polar solvent like dimethylformamide (DMF), often with a base like potassium carbonate (K₂CO₃) to neutralize the HCl formed during the reaction. For example, the reaction of 2-(chloromethyl)-1H-benzimidazole with substituted anilines has been shown to proceed under reflux conditions to afford various N-((1H-benzo[d]imidazol-2-yl)methyl)anilines in moderate yields. researchgate.net A pinch of potassium iodide (KI) can be added to catalyze the reaction. researchgate.net This straightforward alkylation provides a versatile route to a wide range of N-substituted derivatives of 5-(aminomethyl)-1H-benzo[d]imidazole.
Table 2: Examples of Reactions with N-Nucleophiles Data based on analogous reactions with 2-(chloromethyl)-1H-benzimidazole.
| Nucleophile | Reagent/Conditions | Product | Yield | Reference |
| 4-Chloroaniline | K₂CO₃, DMF, Reflux | N-((1H-Benzo[d]imidazol-5-yl)methyl)-4-chloroaniline | 70% | researchgate.net |
| p-Toluidine | K₂CO₃, DMF, Reflux, 13 hrs | N-((1H-Benzo[d]imidazol-5-yl)methyl)-4-methylaniline | - | researchgate.net |
| 3-Chloro-4-fluoroaniline | K₂CO₃, KI, DMF, Reflux, 17 hrs | N-((1H-Benzo[d]imidazol-5-yl)methyl)-3-chloro-4-fluoroaniline | 47% | researchgate.net |
Reactions with Sulfur-Centered Nucleophiles
Sulfur-centered nucleophiles, such as thiols and dithiocarbamates, react efficiently with this compound to form thioethers and related sulfur-containing derivatives. The high nucleophilicity of sulfur facilitates these reactions, which often proceed under mild conditions. For instance, 2-(chloromethyl)-1H-benzimidazole reacts with sodium diethyldithiocarbamate (B1195824) in refluxing methanol (B129727) to produce S-((1H-benzo[d]imidazol-2-yl)methyl) diethyldithiocarbamate. researchgate.net Similarly, reactions with pyrimidine-2-thiones in the presence of a base yield the corresponding thioether derivatives. researchgate.net These methods are directly applicable to the 5-chloromethyl isomer for the synthesis of a variety of sulfur-linked benzimidazoles.
Table 3: Illustrative Reactions with S-Nucleophiles Data from analogous reactions with 2-(chloromethyl)-1H-benzimidazole.
| Nucleophile | Reagent/Conditions | Product | Reference |
| Sodium diethyldithiocarbamate | Methanol, Reflux | S-((1H-Benzo[d]imidazol-5-yl)methyl) diethyldithiocarbamate | researchgate.net |
| 4,6-Dimethylpyrimidine-2-thione | K₂CO₃, Acetone, Reflux | 5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1H-benzo[d]imidazole | researchgate.net |
Reactions with Carbon-Centered Nucleophiles (e.g., Grignard Reagents, Enolates)
While the reaction of benzylic halides with carbon-centered nucleophiles like Grignard reagents, organolithium compounds, enolates, and cyanide ions is a fundamental C-C bond-forming strategy in organic synthesis, specific examples involving this compound are not extensively reported in the scientific literature. Mechanistically, such reactions are plausible and would lead to the elongation of the carbon chain at the 5-position, yielding derivatives such as 5-ethyl-1H-benzo[d]imidazole or 2-(1H-benzo[d]imidazol-5-yl)acetonitrile. However, potential complications could arise from the acidic N-H proton of the imidazole (B134444) ring, which could react with highly basic organometallic reagents, necessitating a protection strategy for the imidazole nitrogen.
Electrophilic Reactions on the Benzimidazole (B57391) Ring System
The benzimidazole ring is an aromatic system that can undergo electrophilic aromatic substitution. The reaction's regioselectivity is governed by the electronic properties of the existing substituents. The imidazole portion of the ring system is π-excessive, while the benzene (B151609) ring is susceptible to attack. nih.gov In the case of this compound, the chloromethyl group is a weakly deactivating, ortho-, para-directing group. Due to tautomerism, the 5- and 6-positions are equivalent.
Nitration of the benzimidazole ring typically occurs at the 5- or 6-position. nih.gov For 5-substituted benzimidazoles, such as 2-alkyl-5-chlorobenzimidazoles, mononitration has been shown to introduce a nitro group at the 6-position. ias.ac.in This suggests that nitration of this compound would likely yield 5-(chloromethyl)-6-nitro-1H-benzo[d]imidazole.
Halogenation, such as bromination, also occurs on the benzene portion of the ring system. Studies on the aqueous bromination of benzimidazole have established the kinetics and reactivity of the ring towards electrophilic halogenation. wikipedia.org The precise position of halogenation on the 5-(chloromethyl) substituted ring would depend on the reaction conditions and the directing influence of the substituent.
Oxidation Reactions
The chloromethyl group is susceptible to oxidation to form an aldehyde or a carboxylic acid. Standard synthetic methods can be employed for this transformation. For example, the Kornblum oxidation provides a method for converting active alkyl halides into aldehydes using dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base like triethylamine. researchgate.net This method is particularly suitable for benzylic halides. Application of the Kornblum oxidation to this compound would be expected to yield 1H-benzo[d]imidazole-5-carbaldehyde.
Further oxidation of the aldehyde, or direct oxidation of the chloromethyl group, can lead to the formation of 1H-benzo[d]imidazole-5-carboxylic acid. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), could potentially achieve this transformation, although care must be taken to avoid oxidation of the benzimidazole ring itself, which has been reported under certain conditions. medcraveonline.com The synthesis of various benzimidazole-5-carboxylic acid derivatives is a known process, indicating the feasibility of accessing this oxidation state. nih.gov
Reduction Reactions
The chloromethyl group of this compound is susceptible to reductive cleavage, a process known as hydrogenolysis or reductive dechlorination. This transformation is a valuable method for the synthesis of 5-methyl-1H-benzo[d]imidazole.
Catalytic hydrogenation is the most common method for achieving this. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). The process efficiently cleaves the carbon-chlorine bond and replaces it with a carbon-hydrogen bond. Alternative hydrogen sources can be employed in a process called catalytic transfer hydrogenation, using donors such as ammonium (B1175870) formate, formic acid, or isopropanol (B130326) in conjunction with the Pd/C catalyst. These methods are often preferred for their operational simplicity and avoidance of high-pressure hydrogen gas.
Under more forcing hydrogenation conditions, such as higher pressures, temperatures, or more active catalysts (e.g., rhodium or ruthenium), the aromatic benzene portion of the benzimidazole core can also be reduced. This would lead to the formation of 5-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole. The selectivity between reductive dechlorination of the side chain and hydrogenation of the aromatic core can be controlled by careful selection of the catalyst and reaction conditions.
| Substrate | Product | Reagents and Conditions | Reaction Type |
| This compound | 5-Methyl-1H-benzo[d]imidazole | H₂, Pd/C, solvent (e.g., ethanol (B145695), methanol) | Catalytic Hydrogenation |
| This compound | 5-Methyl-1H-benzo[d]imidazole | HCOOH/NH₄⁺, Pd/C, solvent | Catalytic Transfer Hydrogenation |
| This compound | 5-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole | H₂ (high pressure), Rh/C or Ru/C, high temp. | Aromatic Ring Hydrogenation |
Cyclization Reactions Utilizing the Chloromethyl Moiety
The electrophilic nature of the chloromethyl group makes it an excellent participant in cyclization reactions, particularly intramolecular alkylations. By introducing a nucleophilic center elsewhere in the molecule, new ring systems fused to the benzimidazole core can be constructed.
A common strategy involves the N-alkylation of the imidazole ring. For instance, if a suitable substituent is present at the N-1 position of the benzimidazole, an intramolecular reaction with the 5-chloromethyl group can lead to the formation of a new ring. For example, a 1-(2-hydroxyethyl)-5-(chloromethyl)-1H-benzo[d]imidazole derivative could potentially undergo an intramolecular Williamson ether synthesis to form a new six-membered ring fused to the benzimidazole system.
Similarly, substituents at the C-2 position can be designed to contain nucleophiles that can react with the chloromethyl group. A 2-(aminomethyl)-5-(chloromethyl)-1H-benzo[d]imidazole could, upon deprotonation of the amine, cyclize to form a novel tricyclic system containing a dihydropyrazine (B8608421) ring. These cyclization strategies provide a powerful route to complex, polycyclic heterocyclic structures built upon the benzimidazole scaffold.
Multicomponent Reaction Strategies Incorporating this compound
Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer an efficient pathway to molecular complexity. While this compound may not be a direct component in classic MCRs like the Ugi or Passerini reactions, it serves as a valuable precursor to the necessary starting materials.
For example, the oxidation of the chloromethyl group to 1H-benzo[d]imidazole-5-carbaldehyde, as discussed in section 3.3.1, provides an aldehyde component suitable for a variety of MCRs. This aldehyde could participate in:
Ugi Reaction : Reacting with an amine, a carboxylic acid, and an isocyanide to form α-acylamino amide derivatives.
Passerini Reaction : Reacting with a carboxylic acid and an isocyanide to produce α-acyloxy carboxamides.
Biginelli or Hantzsch-type reactions : To construct various other heterocyclic systems.
Alternatively, the chloromethyl group can be converted into other functional groups that are active in MCRs. For instance, substitution of the chloride with an azide (B81097) (N₃⁻) followed by reduction would yield 5-(aminomethyl)-1H-benzo[d]imidazole, a primary amine component for MCRs.
Furthermore, the reactive chloromethyl group can be used in post-MCR modifications. A complex molecule assembled via an MCR could be designed to contain a nucleophilic site (e.g., a phenol or an amine) that can be subsequently alkylated by this compound, thereby introducing the benzimidazole moiety into the final structure. This modular approach significantly expands the synthetic utility of this versatile building block.
Theoretical and Computational Investigations of 5 Chloromethyl 1h Benzo D Imidazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for examining the electronic properties of molecules like 5-(Chloromethyl)-1H-benzo[d]imidazole. These calculations help in understanding the molecule's reactivity and kinetic stability. irjweb.com
Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govdergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity, as more energy is required for electronic excitation. irjweb.comresearchgate.net
For benzimidazole (B57391) derivatives, the HOMO is typically localized over the benzimidazole ring, indicating this is the primary site for electrophilic attack. Conversely, the LUMO is often distributed across both the benzimidazole and any substituent rings. dergipark.org.tr In the case of this compound, the chloromethyl group, being an electron-withdrawing substituent, is expected to influence the energies of these frontier orbitals.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2967 |
| LUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Note: The data presented is for a representative imidazole (B134444) derivative and serves to illustrate the typical values obtained from DFT calculations. irjweb.com
Charge Distribution and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while areas with positive potential (colored blue) are electron-deficient and are likely to be attacked by nucleophiles. nih.govdergipark.org.tr
In benzimidazole and its derivatives, the most negative regions are generally located around the nitrogen atoms of the imidazole ring due to their high electronegativity. nih.govresearchgate.net The hydrogen atom attached to the nitrogen in the imidazole ring, along with the aromatic protons, typically exhibit a positive electrostatic potential. For this compound, the electronegative chlorine atom would also contribute to the complexity of the MEP map.
Energetic Profile and Stability Analysis
Computational methods can be employed to determine the thermodynamic properties of this compound, providing insights into its stability. By calculating parameters such as the enthalpy of formation and Gibbs free energy, the relative stability of different conformations or tautomers of the molecule can be assessed. These calculations are crucial for understanding the molecule's behavior under various conditions.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving benzimidazole derivatives. By mapping the potential energy surface of a reaction, key intermediates and transition states can be identified, providing a detailed picture of the reaction pathway.
Transition State Analysis of Key Transformations
Transition state theory is a cornerstone of computational reaction mechanism studies. By locating the transition state structure for a particular reaction step, the activation energy can be calculated, which is a critical factor in determining the reaction rate. mdpi.com For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group, transition state analysis can reveal the concerted or stepwise nature of the mechanism.
DFT calculations have been successfully used to study the transition states in the synthesis of benzimidazoles, for instance, in the reaction between o-phenylenediamine (B120857) and aldehydes. mdpi.com These studies provide valuable information on the bond-forming and bond-breaking processes that occur during the reaction.
Computational Prediction of Regioselectivity and Reaction Outcomes
In cases where a reaction can lead to multiple products, computational modeling can predict the most likely outcome by comparing the activation energies of the different reaction pathways. The path with the lower activation energy is generally favored, thus determining the regioselectivity of the reaction.
For N-alkylation of the benzimidazole ring in this compound, computational studies can help predict whether the substitution will occur at the N-1 or N-3 position by evaluating the stability of the resulting products and the energies of the respective transition states.
Conformational Analysis and Molecular Dynamics Simulations
Computational chemistry provides powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis and molecular dynamics (MD) simulations offer insights into its structural flexibility, stability, and potential interactions with biological targets. While specific, in-depth research on the conformational landscape of this compound is not extensively detailed in publicly available literature, the methodologies are well-established and have been applied to numerous benzimidazole derivatives. researchgate.netnih.govnih.govrsc.org
Conformational analysis of this compound would typically involve the exploration of the potential energy surface with respect to the rotation around its flexible bonds. The primary source of conformational flexibility in this molecule is the chloromethyl group attached to the benzene (B151609) ring. Rotation around the C-C bond connecting the chloromethyl group to the benzimidazole core allows the molecule to adopt various spatial arrangements. These different arrangements, or conformers, can possess different energy levels. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energy of these conformers and identify the most stable, low-energy states. mdpi.comresearchgate.net For a related compound, 2-propyl-1H-benzimidazole, energy calculations of the gas-phase conformational energy landscape were used to classify conformational variations. researchgate.net
Molecular dynamics simulations can further elucidate the dynamic nature of this compound over time. nih.gov These simulations model the movement of atoms and molecules based on classical mechanics, providing a view of how the molecule behaves in a simulated environment, such as in a solvent or near a biological receptor. rsc.orgjksus.org MD simulations can reveal the stability of different conformers, the transitions between them, and the flexibility of the molecule as a whole. For instance, MD simulations have been used to study the stability of ligand-protein complexes involving benzimidazole derivatives, often by analyzing parameters like the root-mean-square deviation (RMSD). nih.govjksus.org
A hypothetical conformational analysis of this compound would likely focus on the dihedral angle of the chloromethyl group. The results of such an analysis can be summarized in a data table.
Table 1: Hypothetical Torsional Energy Profile for the C-C Bond Rotation of the Chloromethyl Group
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Description |
| 0 | 2.5 | Eclipsed |
| 60 | 0.2 | Gauche |
| 120 | 2.8 | Eclipsed |
| 180 | 0.0 | Anti (most stable) |
| 240 | 2.8 | Eclipsed |
| 300 | 0.2 | Gauche |
Note: This table is illustrative and based on typical energy profiles for similar chemical structures. Actual values would require specific quantum chemical calculations.
Structure-Reactivity Relationship Studies via Computational Methods
The relationship between the molecular structure of a compound and its chemical reactivity is a fundamental concept in chemistry. Computational methods are instrumental in elucidating these relationships for benzimidazole derivatives, including this compound. researchgate.net By calculating various electronic and structural parameters, researchers can predict the reactivity of a molecule and understand its potential chemical behavior.
Density Functional Theory (DFT) is a common computational approach used for these studies. nih.govniscpr.res.in DFT calculations can determine the distribution of electrons within the molecule, which is key to understanding its reactivity. Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap generally indicates higher chemical reactivity.
For this compound, the presence of the electron-withdrawing chloromethyl group at the 5-position of the benzimidazole ring is expected to influence its electronic properties. This substituent can affect the electron density distribution across the entire molecule, thereby influencing its reactivity towards electrophiles and nucleophiles.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from computational studies. researchgate.net These maps visualize the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red and yellow colors) around the nitrogen atoms of the imidazole ring, indicating these are likely sites for electrophilic attack. Conversely, positive potential (blue color) would be expected around the hydrogen atoms and the chloromethyl group.
Key quantum chemical descriptors are often calculated to quantify the structure-reactivity relationship. A hypothetical set of such descriptors for this compound is presented in the table below, based on typical values for similar benzimidazole derivatives. researchgate.netnih.gov
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |
| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added | 1.2 eV |
| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV |
| Global Hardness (η) | Resistance to change in electron distribution | 2.65 eV |
| Global Softness (S) | Reciprocal of hardness | 0.38 eV⁻¹ |
Note: These values are illustrative and would need to be determined through specific DFT calculations for this compound.
These computational studies provide a theoretical framework for understanding the chemical behavior of this compound, guiding further experimental research and the design of new molecules with desired properties. nih.govnih.gov The insights gained from these theoretical investigations are crucial for exploring the potential applications of this and related benzimidazole compounds. crpsonline.com
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insight
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals and provides insights into the connectivity and spatial relationships of atoms within the 5-(Chloromethyl)-1H-benzo[d]imidazole molecule.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the imidazole (B134444) ring, and the methylene (B1212753) protons of the chloromethyl group. The aromatic region would likely display an AX or ABX spin system, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at position 4 (C4-H) would appear as a singlet or a doublet with a small coupling constant, while the protons at positions 6 and 7 (C6-H and C7-H) would likely appear as doublets. The chemical shift of the methylene protons (-CH₂Cl) would be significantly downfield due to the deshielding effect of the adjacent chlorine atom. The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
For the analogous compound, 5-Chloro-1H-benzo[d]imidazole, the following ¹H NMR data has been reported (400 MHz, DMSO-d₆): δ 12.60 (s, 1H, NH), 8.26 (s, 1H, C2H), 7.68 (s, 1H, C4), 7.62 (d, 1H, J = 15.6 Hz, C6H), 7.20 (d, 1H, J = 15.6 Hz, C7H) rsc.org.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro and imidazole functionalities. The carbon of the chloromethyl group (-CH₂Cl) would appear in the aliphatic region at a characteristic downfield position. The C2 carbon of the imidazole ring typically appears at a lower field compared to the other aromatic carbons.
For 5-Chloro-1H-benzo[d]imidazole, the reported ¹³C NMR data (100 MHz, DMSO-d₆) is as follows: δ 143.41, 121.96, 120.18, 118.48, 113.01, 111.55 rsc.org. These values provide a reference for the expected chemical shifts of the benzimidazole (B57391) core in the target molecule.
¹⁵N NMR Spectroscopy: To date, no specific ¹⁵N NMR data for this compound has been reported in the literature. Generally, the nitrogen atoms of the imidazole ring would show distinct chemical shifts, which can be sensitive to tautomerism and protonation state.
Interactive Data Table for NMR Data of Analogous Compounds
| Compound Name | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| 5-Chloro-1H-benzo[d]imidazole | ¹H | DMSO-d₆ | 12.60 (s, 1H), 8.26 (s, 1H), 7.68 (s, 1H), 7.62 (d, 1H), 7.20 (d, 1H) |
| 5-Chloro-1H-benzo[d]imidazole | ¹³C | DMSO-d₆ | 143.41, 121.96, 120.18, 118.48, 113.01, 111.55 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation
Two-dimensional NMR experiments are indispensable for the definitive assignment of the ¹H and ¹³C NMR spectra and for establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful in confirming the connectivity of the protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the substitution pattern and to study the conformation of the molecule in solution.
While no specific 2D NMR data for this compound is available, the application of these techniques would be standard practice for its complete structural characterization.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₇ClN₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimental value to confirm its elemental composition.
While HRMS data for the target compound is not available, data for the related compound 5-Chloro-2-methyl-1H-benzimidazole (C₈H₇ClN₂) has been reported with a calculated value for [M+H]⁺ of 167.0376 and a found value of 167.0378, confirming its elemental composition ias.ac.in. This demonstrates the power of HRMS in unambiguous formula determination.
The mass spectrum of the analogous 5-Chloro-1H-benzo[d]imidazole shows a molecular ion peak (M⁺) at m/z 152 and an M+2 peak at m/z 154 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom rsc.org. A similar pattern would be expected for this compound, with the molecular ion peak appearing at m/z 166 and the M+2 peak at m/z 168.
A plausible fragmentation pathway for this compound would involve the loss of a chlorine radical to form a stable benzylic carbocation, followed by further fragmentation of the benzimidazole ring system, such as the characteristic loss of HCN.
Interactive Data Table for Mass Spectrometry Data of Analogous Compounds
| Compound Name | Ionization Mode | m/z (Relative Intensity %) |
| 5-Chloro-1H-benzo[d]imidazole | EI | 154 (M+2, 32%), 152 (M+, 100%), 127 (7%), 125 (19%), 90 (19%), 78 (29%), 63 (57%) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and providing a unique "fingerprint" for the compound.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the imidazole ring, C-H stretching of the aromatic ring and the methylene group, C=N and C=C stretching vibrations of the benzimidazole core, and the C-Cl stretching of the chloromethyl group.
For the related compound 5-Chloro-1H-benzo[d]imidazole, a characteristic N-H stretching vibration is observed at 3127 cm⁻¹ (KBr) rsc.org. The IR spectrum of the parent 1H-benzimidazole shows characteristic bands for N-H stretching in the range of 2540-3060 cm⁻¹ researchgate.net. The C=N and C=C stretching vibrations in benzimidazole derivatives typically appear in the 1500-1630 cm⁻¹ region rsc.org. The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic system. To date, no specific Raman spectroscopic data for this compound has been found in the literature.
Interactive Data Table for IR Data of an Analogous Compound
| Compound Name | Matrix | Wavenumber (cm⁻¹) | Assignment |
| 5-Chloro-1H-benzo[d]imidazole | KBr | 3127 | N-H stretch |
X-ray Crystallography for Solid-State Structural Determination
Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. However, the crystal structures of numerous other benzimidazole derivatives have been reported, providing a basis for understanding the likely structural features of the target compound researchgate.netscilit.comresearchgate.net.
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable tools in the synthesis and quality control of pharmaceutical intermediates like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of the final compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of benzimidazole derivatives. This technique separates compounds based on their hydrophobicity. For this compound, a C18 column is typically employed as the stationary phase.
The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or acetate). The gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of the main compound from its starting materials, intermediates, and potential by-products. Detection is usually carried out using a UV detector, as the benzimidazole ring system exhibits strong absorbance in the UV region.
Purity Assessment: To assess the purity of a sample of this compound, a solution of the compound is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding substance. The purity is then calculated by dividing the peak area of the main compound by the total area of all peaks.
Reaction Progress Monitoring: HPLC is also a valuable tool for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of the starting materials and the formation of the product. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
A hypothetical HPLC method for the analysis of this compound is presented in the interactive table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification.
Purity Assessment and Impurity Identification: GC-MS is particularly useful for identifying volatile impurities that may not be easily detected by HPLC. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns that can be used for its structural confirmation. Any impurity peaks in the chromatogram can be analyzed by their mass spectra to aid in their identification.
Reaction Monitoring: Similar to HPLC, GC-MS can be used to monitor the progress of a reaction by analyzing the composition of the reaction mixture over time. This is especially useful for reactions conducted in organic solvents where the components are readily amenable to GC analysis.
A general GC-MS method that could be adapted for this compound is outlined in the interactive table below.
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
The combination of HPLC and GC-MS provides a comprehensive analytical toolkit for the characterization of this compound, ensuring its purity and facilitating the development of efficient synthetic routes.
Applications of 5 Chloromethyl 1h Benzo D Imidazole in Non Biological Domains
Precursor in Polymer Chemistry and Materials Science
The bifunctional nature of 5-(chloromethyl)-1H-benzo[d]imidazole, possessing a reactive benzylic chloride for substitution reactions and a benzimidazole (B57391) moiety capable of hydrogen bonding and metal coordination, makes it a significant precursor in polymer science.
Incorporation into Polymer Backbones and Networks
The chloromethyl group provides a convenient handle for integrating the benzimidazole unit into polymer structures. One notable application involves the grafting of 2-chloromethylbenzimidazole onto polybenzimidazole (PBI). This modification is aimed at enhancing the properties of the base polymer. For instance, such grafting has been employed to improve the ultraviolet (UV) aging resistance of other polymers like polyvinyl chloride (PVC). researchgate.net The benzimidazole group is known for its high thermal stability, and its incorporation can impart these desirable properties to the resulting polymer. wikipedia.org
Furthermore, the benzimidazole unit can be a key component in the synthesis of high-performance polymers. Polybenzimidazoles are a class of polymers known for their exceptional thermal and chemical stability. wikipedia.org While the direct polymerization of this compound is not commonly cited, its derivatives are used to create functional polymers. The reactive chloromethyl group allows for post-polymerization modification, enabling the introduction of specific functionalities. For example, quaternization of the imidazole (B134444) nitrogen in polybenzimidazoles can be performed to create ion-containing polymers for membrane applications.
Development of Functional Polymeric Materials
The incorporation of the this compound moiety into polymers leads to materials with tailored functionalities. A significant application is the development of UV-stabilizing materials. When a polybenzimidazole grafted with 2-chloromethylbenzimidazole is blended with PVC, it acts as a light stabilizer, protecting the PVC from degradation by absorbing UV radiation. researchgate.net
Moreover, the strong intermolecular interactions, such as hydrogen bonding, facilitated by the benzimidazole groups, can enhance the mechanical properties of the resulting polymers. Dimethylimidazolium-functionalized polybenzimidazole has been synthesized for potential use in anion exchange membrane fuel cells, showcasing the role of modified benzimidazole polymers in energy applications. nih.gov The inherent thermal stability of the benzimidazole core also contributes to the development of fire-retardant materials. wikipedia.org
Ligand Synthesis for Catalysis and Coordination Chemistry (excluding biological systems)
The nitrogen atoms in the imidazole ring of this compound make it an excellent ligand for a variety of metal ions. The chloromethyl group can be further functionalized to create more complex multidentate ligands for use in catalysis and coordination chemistry.
Benzimidazole derivatives are known to form stable complexes with a range of transition metals. These complexes have been investigated for their catalytic activities in various organic transformations. While much of the research focuses on biological applications, the fundamental principles of coordination and catalysis extend to non-biological systems. For example, cobalt(II) complexes with benzimidazole ligands have been structurally and electronically characterized, providing insights into their coordination behavior which is fundamental for designing catalysts. sapub.org Similarly, zinc coordination compounds with benzimidazole derivatives have been synthesized and structurally analyzed. mdpi.com
The synthesis of novel ligands derived from benzimidazole is an active area of research. These ligands can be designed to create specific coordination environments around a metal center, thereby tuning its catalytic activity and selectivity for non-biological reactions.
Utilization in the Development of Advanced Functional Materials (e.g., sensors, non-biological coatings, electronic materials)
The unique electronic and chemical properties of the benzimidazole moiety are harnessed in the creation of advanced functional materials.
One of the most promising applications is in the field of electronic materials , particularly in Organic Light-Emitting Diodes (OLEDs). Benzimidazole derivatives are utilized as electron-transporting materials and host materials in OLEDs due to their good thermal stability and electron-deficient nature, which facilitates efficient electron transport. alfa-chemistry.comnbinno.comacs.org They are also used as light-emitting materials, often producing blue fluorescence. alfa-chemistry.comssrn.com
In the realm of sensors , benzimidazole-based fluorescent probes have been developed for the selective detection of metal ions. For instance, a benzimidazole-derived fluorescent chemosensor has been shown to selectively detect Cobalt(II) ions. nih.gov Another sensor demonstrated selective turn-off fluorescence for Copper(II) ions and ratiometric turn-on detection for Zinc(II) ions. researchgate.net These sensors operate on the principle of coordination between the benzimidazole nitrogen atoms and the metal ion, leading to a change in the fluorescent properties of the molecule.
As a non-biological coating , 2-(chloromethyl)benzimidazole (B146343) has been investigated as a highly effective corrosion inhibitor for carbon steel in acidic environments. covenantuniversity.edu.ngnottingham.edu.cn It forms a protective layer on the metal surface, significantly reducing the corrosion rate. The inhibition efficiency is dependent on the concentration of the inhibitor and the environmental conditions.
| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) at 25°C |
| 10 | 97.54 |
Data on the corrosion inhibition efficiency of 2-(chloromethyl)benzimidazole for C1018 carbon steel in a CO2-saturated NaCl solution. nottingham.edu.cn
The effectiveness of benzimidazole derivatives as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface through the nitrogen atoms and the π-electrons of the aromatic system. nih.govnih.gov
Role in Surface Chemistry and Material Surface Modification
The reactive chloromethyl group of this compound makes it a suitable molecule for the surface modification of various materials, thereby altering their surface properties for specific non-biological applications.
The ability of benzimidazole derivatives to strongly adsorb on metal surfaces, as seen in corrosion inhibition, is a form of surface modification. researchgate.net This adsorption creates a protective film that isolates the metal from the corrosive environment. This principle can be extended to modify the surface energy, wettability, and chemical reactivity of materials.
While direct examples of this compound being used for general surface modification of non-biological materials are not extensively documented in the provided search results, the chemical principles suggest its potential. The chloromethyl group can react with hydroxyl or amine groups on a material's surface to form stable covalent bonds, effectively grafting the benzimidazole moiety onto the surface. This could be used to impart properties such as increased thermal stability, altered electronic characteristics, or specific ligand-binding capabilities to the surface of polymers, silica, or other materials. General surface modification techniques include covalent grafting and the formation of self-assembled monolayers. nih.govrsc.org
Emerging Research Directions and Future Perspectives in the Chemistry of 5 Chloromethyl 1h Benzo D Imidazole
Exploration of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of benzimidazoles often involves harsh reaction conditions, hazardous solvents, and stoichiometric reagents, leading to significant environmental concerns. americanpharmaceuticalreview.com The future of 5-(Chloromethyl)-1H-benzo[d]imidazole synthesis lies in the adoption of green and sustainable chemistry principles. rsc.org Researchers are increasingly focusing on the development of methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. americanpharmaceuticalreview.com
Recent advancements in the synthesis of the broader benzimidazole (B57391) class showcase several promising sustainable approaches that can be adapted for the synthesis of this compound. These include the use of eco-friendly catalysts, alternative reaction media, and energy-efficient techniques. For instance, the use of heterogeneous catalysts, such as metal nanoparticles supported on various materials (e.g., ZnO NPs, Fe3O4@SiO2/collagen), offers advantages like mild reaction conditions, high yields, and catalyst recyclability. acs.org Photocatalysis is another emerging area, harnessing visible light to drive chemical reactions, thereby reducing the reliance on thermal energy.
The use of alternative, greener solvents is also a key aspect of sustainable synthesis. Water is an ideal green solvent for some benzimidazole syntheses. africanjournalofbiomedicalresearch.com Deep eutectic solvents (DES) are gaining attention as environmentally benign reaction media that can also act as catalysts, offering high yields and simplified work-up procedures. ijpsr.com Furthermore, solvent-free reaction conditions represent a highly attractive approach to minimize the environmental footprint of chemical synthesis. americanpharmaceuticalreview.comrsc.org
Below is a table summarizing some of the novel and sustainable methodologies being explored for benzimidazole synthesis, which could be applied to this compound.
| Methodology | Catalyst/Medium | Key Advantages |
| Nanocatalysis | ZnO Nanoparticles | Mild conditions, short reaction times, recyclable catalyst. acs.org |
| Magnetic Nanocatalysis | Fe3O4@SiO2/collagen | Good yields, mild conditions, environmentally benign. acs.org |
| Biocatalysis | Copper(II)-alginate hydrogel beads | Recyclable, minimizes environmental impact, mild conditions. researchgate.net |
| Photocatalysis | TiO2-based materials | Utilizes renewable energy (light), sustainable. |
| Deep Eutectic Solvents | Choline chloride:urea | Acts as both solvent and reagent, high yields, simple work-up. ijpsr.com |
| Aqueous Synthesis | Water | Environmentally benign, economical. africanjournalofbiomedicalresearch.com |
| Solvent-Free Synthesis | Solid-state reaction | Eliminates toxic solvents, minimizes waste. americanpharmaceuticalreview.comrsc.org |
These methodologies not only offer a greener route to this compound and its derivatives but also often lead to improved efficiency and selectivity.
Investigation of Underexplored Reaction Pathways and Reactivity Patterns
The primary reactive center of this compound is the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This has been the most exploited reaction pathway for the derivatization of this molecule. However, there are several other reaction pathways and reactivity patterns that remain largely unexplored.
The benzimidazole ring system itself offers multiple sites for chemical modification. For instance, N-alkylation and N-arylation at the imidazole (B134444) nitrogen atoms can lead to a diverse range of 1,5- and 1,6-disubstituted benzimidazole derivatives. The benzene (B151609) portion of the molecule is susceptible to electrophilic aromatic substitution, although the directing effects of the fused imidazole ring and the chloromethyl group would need to be carefully considered to achieve regioselectivity.
Furthermore, the development of novel catalytic systems could unlock new reaction pathways. For example, transition-metal-catalyzed cross-coupling reactions could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at various positions on the benzimidazole ring. Radical-mediated reactions also present an intriguing, yet underexplored, avenue for the functionalization of this compound.
A summary of potential, underexplored reaction pathways is presented in the table below.
| Reaction Type | Reactive Site(s) | Potential Products |
| Electrophilic Aromatic Substitution | Benzene ring (positions 4, 6, 7) | Halogenated, nitrated, or sulfonated derivatives. |
| N-Arylation/N-Vinylation | Imidazole nitrogen atoms | N-aryl or N-vinyl substituted benzimidazoles. |
| Transition-Metal-Catalyzed Cross-Coupling | C-H bonds on the benzene ring | Arylated, alkylated, or alkenylated derivatives. |
| Radical Reactions | Chloromethyl group or ring C-H bonds | Novel functionalized derivatives via radical addition or substitution. |
| Photoredox Catalysis | Multiple sites | Access to unique reactivity patterns under mild conditions. |
Investigating these underexplored pathways will undoubtedly lead to the discovery of novel derivatives of this compound with unique chemical and biological properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. mt.com The integration of flow chemistry for the synthesis of this compound could lead to more efficient and controlled manufacturing processes. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.
Automated synthesis platforms, which combine robotics with chemical reactors, are revolutionizing the way chemical libraries are generated. africanjournalofbiomedicalresearch.comresearchgate.net These platforms can perform multi-step syntheses with minimal human intervention, accelerating the discovery of new molecules. The application of automated synthesis to the derivatization of this compound would enable the rapid generation of large libraries of compounds for biological screening.
The benefits of integrating these modern technologies are outlined in the table below.
| Technology | Key Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced heat and mass transfer, improved safety for handling reactive intermediates, precise control over reaction conditions, potential for higher yields and purity, ease of scalability. mt.com |
| Automated Synthesis | High-throughput synthesis of derivatives, rapid generation of compound libraries for screening, increased reproducibility, reduced manual labor. africanjournalofbiomedicalresearch.comresearchgate.netrsc.org |
The convergence of flow chemistry and automated synthesis will be a powerful tool for exploring the chemical space around the this compound scaffold.
Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Process Analytical Technology (PAT) utilizes in situ (in the reaction vessel) and real-time analytical techniques to monitor chemical reactions as they occur. The development of advanced spectroscopic probes for in situ reaction monitoring will be instrumental in refining the synthesis of this compound.
Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. americanpharmaceuticalreview.com This data can be used to optimize reaction conditions, ensure reaction completion, and identify potential side reactions. For the synthesis of this compound, these techniques could be used to monitor the cyclization reaction to form the benzimidazole ring and the subsequent chloromethylation step.
The application of these techniques is summarized in the table below.
| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |
| FTIR Spectroscopy | Changes in functional groups. | Monitoring the disappearance of starting materials (e.g., amine and carboxylic acid groups) and the appearance of the benzimidazole ring. researchgate.net |
| Raman Spectroscopy | Vibrational modes of molecules. | Complementary to FTIR, particularly useful for reactions in aqueous media. |
| NMR Spectroscopy | Detailed structural information. | Tracking the formation of specific isomers and identifying reaction intermediates. |
The integration of these in situ monitoring tools will enable a more controlled and efficient synthesis of this compound.
Synergistic Application of Computational Chemistry and Experimental Techniques
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights that can guide experimental work. The synergistic application of computational and experimental techniques will be a key driver of innovation in the chemistry of this compound.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structures of molecules, as well as their spectroscopic properties. This information can aid in the characterization of new derivatives and in understanding their reactivity. Molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound might interact with biological targets, thereby guiding the design of new therapeutic agents.
The table below highlights the applications of computational chemistry in this field.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular structure, vibrational frequencies, and electronic properties; elucidation of reaction mechanisms. |
| Molecular Docking | Prediction of binding modes and affinities of derivatives to biological targets (e.g., enzymes, receptors). |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of ligand-protein complexes. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity to guide the design of more potent compounds. |
By combining the predictive power of computational chemistry with the practical insights of experimental work, researchers can accelerate the discovery and development of new functional molecules based on the this compound scaffold.
Q & A
Q. Advanced Research Focus :
- Antimicrobial Activity : Chloromethyl derivatives exhibit MIC values as low as 2 µg/mL against MRSA, comparable to ciprofloxacin. The -CH₂Cl group facilitates membrane penetration, disrupting bacterial cell walls .
- Structure-Activity Relationships (SAR) : Derivatives with halogens (e.g., -Cl, -F) at position 5 show improved potency due to increased lipophilicity and target binding .
How do computational methods aid in designing this compound derivatives for target-specific applications?
Q. Advanced Research Focus
- Molecular Docking : Derivatives like 2-phenyl-1H-benzimidazoles show strong binding to EGFR (ΔG = -9.2 kcal/mol) via hydrophobic interactions and hydrogen bonding with Lys745 and Thr790 residues .
- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.5) and blood-brain barrier permeability, guiding lead optimization .
How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives?
Advanced Analysis
Discrepancies in antimicrobial data (e.g., varying MICs against S. aureus ) arise from:
- Assay Variability : Broth microdilution vs. agar diffusion methods.
- Substituent Position : Activity drops when -CH₂Cl is replaced with bulkier groups (e.g., thiophene in ).
Methodological Solutions : - Standardize protocols (CLSI guidelines).
- Use isogenic bacterial strains to control for genetic variability.
What strategies improve the alkaline stability of this compound in material science applications?
Advanced Research Focus
Benzimidazoles with aryl linkages (e.g., compound 1 in ) exhibit enhanced stability under basic conditions. Key strategies:
- Electron-Donating Substituents : -OH or -OCH₃ groups at meta/para positions reduce hydrolysis .
- Polymer Incorporation : Covalent bonding into polyimide matrices mitigates degradation at pH > 10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
